molecular formula C6H8ClNO2 B6178348 3-oxopiperidine-1-carbonyl chloride CAS No. 2742661-05-6

3-oxopiperidine-1-carbonyl chloride

Cat. No.: B6178348
CAS No.: 2742661-05-6
M. Wt: 161.6
InChI Key:
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Description

3-Oxopiperidine-1-carbonyl chloride is an organic compound with the molecular formula C6H8ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its reactivity and utility in organic synthesis, particularly in the formation of various piperidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxopiperidine-1-carbonyl chloride can be synthesized through the reaction of 3-oxopiperidine with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent, facilitating the formation of the carbonyl chloride group.

Industrial Production Methods: On an industrial scale, the production of this compound involves the same fundamental reaction but is optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The process may also involve purification steps such as distillation or recrystallization to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions due to the presence of the reactive carbonyl chloride group. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-oxopiperidine-1-carboxylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to 3-hydroxypiperidine-1-carbonyl chloride using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols under mild to moderate temperatures.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

  • Amides, esters, and thioesters from nucleophilic substitution.
  • 3-Oxopiperidine-1-carboxylic acid from hydrolysis.
  • 3-Hydroxypiperidine-1-carbonyl chloride from reduction.

Scientific Research Applications

3-Oxopiperidine-1-carbonyl chloride is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:

    Chemistry: As a building block for the synthesis of various piperidine derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals.

    Biology: Used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: In the development of drugs targeting neurological disorders, cancer, and infectious diseases.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-oxopiperidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    3-Oxopiperidine-1-carboxylic acid: Similar in structure but lacks the reactive carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    3-Hydroxypiperidine-1-carbonyl chloride: A reduced form of 3-oxopiperidine-1-carbonyl chloride, with a hydroxyl group instead of a carbonyl group, altering its reactivity and applications.

    Piperidine-1-carbonyl chloride: L

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxopiperidine-1-carbonyl chloride involves the conversion of piperidine to 3-oxopiperidine, followed by the conversion of 3-oxopiperidine to 3-oxopiperidine-1-carbonyl chloride through the addition of thionyl chloride.", "Starting Materials": [ "Piperidine", "Thionyl chloride", "Methanol", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Piperidine is reacted with methanol to form piperidin-3-ol.", "Step 2: Piperidin-3-ol is oxidized to form 3-oxopiperidine using a suitable oxidizing agent such as sodium hypochlorite.", "Step 3: 3-oxopiperidine is reacted with thionyl chloride in diethyl ether to form 3-oxopiperidine-1-carbonyl chloride.", "Step 4: The reaction mixture is then washed with sodium bicarbonate solution to remove any excess thionyl chloride and other impurities." ] }

CAS No.

2742661-05-6

Molecular Formula

C6H8ClNO2

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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